molecular formula C8H10ClNO B11825887 2-chloro-5-ethyl-3-Pyridinemethanol

2-chloro-5-ethyl-3-Pyridinemethanol

Cat. No.: B11825887
M. Wt: 171.62 g/mol
InChI Key: WVJDQJNEHDVMGO-UHFFFAOYSA-N
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Description

2-chloro-5-ethyl-3-Pyridinemethanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-ethyl-3-Pyridinemethanol typically involves the chlorination of 5-ethyl-3-pyridinemethanol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which facilitate the substitution of a hydroxyl group with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-ethyl-3-Pyridinemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 5-ethyl-3-pyridinemethanol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-chloro-5-ethyl-3-pyridinecarboxaldehyde.

    Reduction: The major product is 5-ethyl-3-pyridinemethanol.

    Substitution: The major products depend on the nucleophile used, such as 2-amino-5-ethyl-3-pyridinemethanol or 2-thio-5-ethyl-3-pyridinemethanol.

Scientific Research Applications

2-chloro-5-ethyl-3-Pyridinemethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-5-ethyl-3-Pyridinemethanol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-pyridinemethanol
  • 5-ethyl-3-pyridinemethanol
  • 2-chloro-5-methyl-3-pyridinemethanol

Uniqueness

2-chloro-5-ethyl-3-Pyridinemethanol is unique due to the presence of both a chlorine atom and an ethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its reactivity and potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(2-chloro-5-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H10ClNO/c1-2-6-3-7(5-11)8(9)10-4-6/h3-4,11H,2,5H2,1H3

InChI Key

WVJDQJNEHDVMGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)Cl)CO

Origin of Product

United States

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